molecular formula C14H15NO6S B7878212 ({[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid

({[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid

Cat. No.: B7878212
M. Wt: 325.34 g/mol
InChI Key: NCXGCKFPNHEDKX-UHFFFAOYSA-N
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Description

({[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, an oxazole ring, and a sulfonylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the methoxyphenyl group via electrophilic aromatic substitution. The sulfonylacetic acid moiety is then attached through a sulfonation reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are used to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

({[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, ({[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or inflammatory disorders.

Industry

In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of ({[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the oxazole ring and sulfonylacetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ({[2-(3-Hydroxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid
  • ({[2-(3-Methoxyphenyl)-5-ethyl-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid
  • ({[2-(3-Methoxyphenyl)-5-methyl-1,3-thiazol-4-yl]methyl}sulfonyl)acetic acid

Uniqueness

({[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfonyl)acetic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the methoxyphenyl group enhances its hydrophobic interactions, while the oxazole ring provides rigidity and stability. The sulfonylacetic acid moiety adds to its versatility in forming various derivatives.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications

Properties

IUPAC Name

2-[[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfonyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO6S/c1-9-12(7-22(18,19)8-13(16)17)15-14(21-9)10-4-3-5-11(6-10)20-2/h3-6H,7-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXGCKFPNHEDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)OC)CS(=O)(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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